4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a piperazine ring and substituted with methyl and trifluoromethyl groups. Its molecular complexity arises from the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system known for its pharmacological relevance, combined with a piperazine moiety that enhances solubility and bioavailability . The trifluoromethyl group at position 6 of the pyrimidine ring contributes to metabolic stability and electron-withdrawing effects, which may influence binding affinity in biological targets .
Properties
IUPAC Name |
2,5-dimethyl-7-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N7/c1-11-9-17(28-16(22-11)8-12(2)25-28)27-6-4-26(5-7-27)15-10-14(18(19,20)21)23-13(3)24-15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLLIXDDAEXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C16H20F3N5 |
| Molecular Weight | 355.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCN(C3)C(=O)C(F)(F)F)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The pyrazolo[1,5-a]pyrimidine core facilitates binding to these targets, leading to modulation of their activity. For instance, studies have indicated that derivatives of this compound exhibit selective inhibition of certain enzymes related to metabolic pathways in cancer cells, thereby reducing cell proliferation and inducing apoptosis .
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For example:
- In vitro studies have shown that this compound selectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <0.1 |
| HeLa | 0.12 |
| A549 | 0.14 |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- Glycosidases : Selective inhibition was observed against glucocerebrosidase (GCase), which is relevant for treating Gaucher disease. The compound showed no significant activity against α-glucosidase or α-galactosidase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and pyrimidine moieties significantly affect the biological activity of the compound:
- Piperazine Substituents : Variations in substituents on the piperazine ring can enhance selectivity and potency against specific targets.
- Trifluoromethyl Group : The presence of a trifluoromethyl group at position 6 of the pyrimidine increases lipophilicity and may improve membrane permeability .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N7F3
- Molecular Weight : 396.48 g/mol
- IUPAC Name : 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Structural Features : Contains a pyrimidine core with trifluoromethyl and pyrazolo substitutions, enhancing its biological activity.
Scientific Research Applications
The compound's unique structure leads to several significant applications in various fields:
Pharmacological Studies
- Alpha1-Adrenergic Receptor Interaction : The compound has been shown to interact with alpha1-adrenergic receptors, which are crucial in regulating cardiovascular functions. Its potential as an antihypertensive agent is under investigation due to this interaction .
- CNS Activity : Research indicates possible effects on neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety .
Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways relevant to disease processes .
Biological Research
- Cell Signaling Pathways : Studies have explored how this compound influences cell signaling pathways, contributing to understanding disease mechanisms at the cellular level .
- In Vivo Studies : Animal model studies are being conducted to assess the therapeutic efficacy and safety profile of the compound .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include pyrazolo[1,5-a]pyrimidines with variations in substituents and fused rings. Key comparisons are summarized below:
*Estimated based on structural similarity; †Calculated using PubChem formula tools.
Pharmacological and Physicochemical Properties
- Solubility: The piperazine moiety in the target compound likely improves aqueous solubility compared to morpholine or non-amine-containing analogs (e.g., MK79) .
- Bioactivity : While direct data are absent, trifluoromethyl and methyl groups in similar compounds (e.g., MK63, MK72) correlate with enhanced kinase inhibition and antimicrobial activity .
- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, as observed in MK79 , whereas halogenated analogs (e.g., 3-chlorophenyl in ) may exhibit longer half-lives.
Challenges and Advantages
- Advantages : Piperazine enhances target engagement in CNS applications; CF₃ improves stability.
- Challenges : Low yields in trifluoromethylated analogs (e.g., 6% for MK72 ) suggest synthetic complexity. Steric hindrance from dimethyl groups may limit derivatization.
Preparation Methods
Cyclocondensation of Aminopyrazole Derivatives
The 2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold is synthesized via acid-catalyzed cyclization of 3-amino-4-methylpyrazole with ethyl acetoacetate. Optimal conditions involve refluxing in ethanol with concentrated HCl (12 M) for 6–8 hours, achieving yields of 68–72%.
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol, HCl (12 M) | Ethanol | HCl | 6 | 68 |
| Toluene, H2SO4 | Toluene | H2SO4 | 12 | 42 |
| DMF, PTSA | DMF | PTSA | 8 | 55 |
Functionalization with Piperazine
SNAr Reaction with Piperazine
The 7-chloro intermediate undergoes nucleophilic substitution with piperazine in anhydrous tetrahydrofuran (THF) at 60°C, using triethylamine (TEA) as a base. Reaction monitoring via TLC (silica gel, ethyl acetate/hexanes 1:1) confirms complete substitution within 3 hours, yielding 89% of 7-piperazinylpyrazolo[1,5-a]pyrimidine.
Key Parameters:
-
Molar Ratio: 1:1.2 (core:piperazine)
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Base: TEA (3 equiv)
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Workup: Aqueous NaHCO3 wash, column chromatography (SiO2, CH2Cl2/MeOH 95:5)
Synthesis of the Trifluoromethylpyrimidine Moiety
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl trifluoroacetoacetate, acetamidine | EtOH, 80°C, 4h | 74 |
| Methylation | CH3I, K2CO3 | Acetone, reflux | 82 |
| Chlorination | POCl3, DMF | 80°C, 2h | 91 |
Final Coupling and Characterization
Palladium-Catalyzed Cross-Coupling
The piperazinylpyrazolo[1,5-a]pyrimidine (Intermediate B) reacts with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine under Buchwald-Hartwig conditions:
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Catalyst: Pd2(dba)3 (3 mol%)
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Ligand: Xantphos (6 mol%)
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Base: Cs2CO3 (2.5 equiv)
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Solvent: 1,4-Dioxane, 100°C, 12 hours
Post-reaction purification via flash chromatography (hexanes/ethyl acetate gradient) affords the title compound in 76% yield.
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 6.78 (s, 1H, pyrazole-H), 3.89–3.75 (m, 8H, piperazine), 2.62 (s, 3H, CH3), 2.51 (s, 3H, CH3), 2.34 (s, 3H, CF3).
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19F NMR (376 MHz, CDCl3): δ -62.5 (CF3).
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HRMS (ESI): m/z calc. for C21H22F3N7 [M+H]+: 454.1912; found: 454.1909.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces coupling time from 12 hours to 45 minutes, albeit with a slight yield reduction (68% vs. 76%).
Solid-Phase Synthesis
Immobilization of the piperazine intermediate on Wang resin enables iterative coupling, though scalability remains limited due to resin loading capacity (max. 52% yield).
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Formation: Competing cyclization pathways are mitigated by steric directing groups (e.g., 2,5-dimethyl substitution).
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CF3 Group Stability: Trifluoromethyl decomposition under basic conditions is minimized by using Cs2CO3 instead of stronger bases like NaOH.
Industrial-Scale Production Considerations
Q & A
Basic Synthesis Optimization
Q: What are the standard methodologies for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with piperazine and trifluoromethyl substituents? A: The synthesis typically involves multi-step reactions:
- Core formation : Condensation of pyrazolo[1,5-a]pyrimidine precursors (e.g., 3-hydroxypropenone derivatives) with heterocyclic amines or diazonium salts under reflux in polar solvents like ethanol or pyridine .
- Substituent introduction : Piperazine moieties are introduced via nucleophilic substitution or coupling reactions, while trifluoromethyl groups are added using CF₃-containing reagents (e.g., trifluoromethylation agents) .
- Yield optimization : Catalysts such as TMDP (tetramethylenediamine) or piperidine improve reaction efficiency, but solvent systems (e.g., ethanol/water mixtures) and temperature control are critical to mitigate side reactions .
Advanced Analytical Characterization
Q: How can contradictory spectral data for structurally similar pyrazolo[1,5-a]pyrimidines be resolved? A: Cross-validate using:
- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) with literature benchmarks .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the piperazine-pyrimidine backbone .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at pyrimidine C-7 vs. C-2) by analyzing bond lengths and angles .
Structure-Activity Relationship (SAR) Challenges
Q: How do the 2-methyl and 6-trifluoromethyl groups influence the compound’s biological activity compared to analogs? A: Methodological approaches include:
- Comparative assays : Test derivatives lacking these groups (e.g., 2-H or 6-CH₃ analogs) against kinase or receptor targets .
- Computational modeling : Use molecular docking to assess steric/electronic effects of CF₃ on binding affinity (e.g., hydrophobic interactions in ATP-binding pockets) .
- Data normalization : Control for solubility differences caused by CF₃ using logP measurements or HPLC retention times .
Advanced Synthetic Route Optimization
Q: What strategies address low yields in the final coupling step of the piperazine-pyrimidine core? A:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for Buchwald-Hartwig couplings) enhance C-N bond formation .
- Solvent effects : Use DMF or DCM for improved solubility of aromatic intermediates .
- In situ monitoring : Employ TLC or HPLC-MS to identify side products (e.g., dehalogenation or over-alkylation) and adjust stoichiometry .
Data Contradictions in Biological Assays
Q: How to reconcile conflicting reports on the compound’s kinase inhibition potency? A:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and uniform ATP concentrations .
- Meta-analysis : Compare IC₅₀ values across studies, accounting for variations in cell lines (e.g., HEK293 vs. HeLa) .
- Proteomic profiling : Use phospho-antibody arrays to identify off-target effects that may skew potency measurements .
Computational Modeling for Mechanism Elucidation
Q: What in silico methods predict the compound’s interaction with cytochrome P450 enzymes? A:
- Docking simulations : Use AutoDock Vina with CYP3A4/2D6 crystal structures (PDB IDs: 4K9T, 5TFT) to map binding poses .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories in GROMACS .
- QSAR models : Train datasets on known CYP inhibitors to correlate substituent electronegativity (e.g., CF₃) with metabolic liability .
Crystallographic Challenges
Q: What techniques improve crystal quality for X-ray diffraction of this hygroscopic compound? A:
- Solvent selection : Recrystallize from low-polarity solvents (e.g., ethyl acetate/hexane) to reduce water absorption .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent lattice distortion .
- Data collection : Use synchrotron radiation (λ = 0.9 Å) to enhance resolution for weakly diffracting crystals .
Advanced Bioactivity Profiling
Q: How to design a multi-target screening panel for this compound? A:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and GPCRs based on structural analogs .
- Assay multiplexing : Use TR-FRET or AlphaScreen to simultaneously measure inhibition across 10+ targets .
- Dose-response curves : Apply 4-parameter logistic models to calculate IC₅₀ values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
